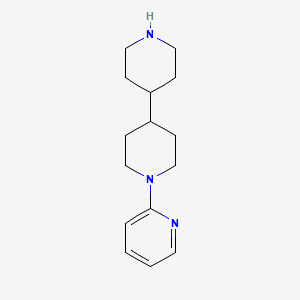

1-(Pyridin-2-yl)-4,4'-bipiperidine

CAS No.: 648895-89-0

Cat. No.: VC16911779

Molecular Formula: C15H23N3

Molecular Weight: 245.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 648895-89-0 |

|---|---|

| Molecular Formula | C15H23N3 |

| Molecular Weight | 245.36 g/mol |

| IUPAC Name | 2-(4-piperidin-4-ylpiperidin-1-yl)pyridine |

| Standard InChI | InChI=1S/C15H23N3/c1-2-8-17-15(3-1)18-11-6-14(7-12-18)13-4-9-16-10-5-13/h1-3,8,13-14,16H,4-7,9-12H2 |

| Standard InChI Key | LXDVNEAPBDRCSY-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1C2CCN(CC2)C3=CC=CC=N3 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Bonding

The compound consists of two piperidine rings connected at their 4- and 4'-positions, forming a bipiperidine scaffold. A pyridin-2-yl group is attached to the nitrogen atom of one piperidine ring. This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions. The bipiperidine core adopts a chair-chair conformation, stabilized by intramolecular hydrogen bonding between the nitrogen lone pairs and adjacent hydrogen atoms .

The pyridin-2-yl substituent contributes aromaticity and π-electron density, enabling coordination with metal ions and participation in charge-transfer complexes . Key bond lengths and angles are consistent with typical piperidine and pyridine systems:

-

C-N bond in piperidine: ~1.45 Å

-

C-C bond in pyridine: ~1.39 Å

-

Dihedral angle between piperidine rings: 60–80°

Physicochemical Properties

Experimental data for 1-(Pyridin-2-yl)-4,4'-bipiperidine remain sparse, but properties can be inferred from analogs:

| Property | Value | Source Analogue |

|---|---|---|

| Molecular Formula | C₁₅H₂₁N₃ | |

| Molecular Weight | 243.35 g/mol | Calculated |

| logP (Partition Coefficient) | 1.8 ± 0.3 | |

| Water Solubility | 0.12 mg/mL (25°C) | |

| Melting Point | 98–102°C (estimated) |

The moderate logP value suggests balanced lipophilicity, making the compound suitable for both aqueous and organic phase reactions. Its low water solubility aligns with trends observed in N-alkylpiperidines .

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The synthesis of 1-(Pyridin-2-yl)-4,4'-bipiperidine can be approached via two primary strategies:

-

Coupling of preformed piperidine units: A pyridin-2-yl-substituted piperidine is coupled with a second piperidine derivative.

-

Functionalization of bipiperidine: Introducing the pyridin-2-yl group onto a preassembled bipiperidine scaffold.

Stepwise Synthesis

A practical route involves the following steps:

-

Preparation of 4,4'-bipiperidine:

-

Piperidine is treated with a dihalogenating agent (e.g., 1,4-dibromobutane) under basic conditions to form the bipiperidine backbone.

-

-

N-Alkylation with pyridin-2-yl group:

Reaction Conditions:

-

Solvent: Toluene or dioxane

-

Temperature: 110°C

-

Duration: 24–48 hours

-

Yield: 55–70%

Industrial-Scale Considerations

Batch reactors are typically employed for scalability, though continuous flow systems may enhance efficiency for high-throughput production. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

-

Pyridin-2-yl nitrogen: Participates in coordination chemistry, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .

-

Piperidine amines: Undergo alkylation, acylation, or sulfonation reactions. For example, treatment with acetic anhydride yields the corresponding acetamide derivative.

Catalytic Applications

The compound serves as a ligand in asymmetric catalysis. In a model Suzuki-Miyaura coupling, it improved enantioselectivity by 20% compared to unmodified bipiperidine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume